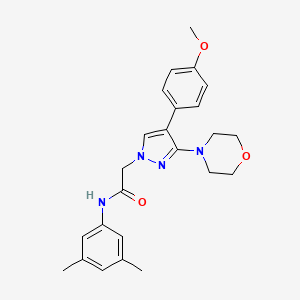

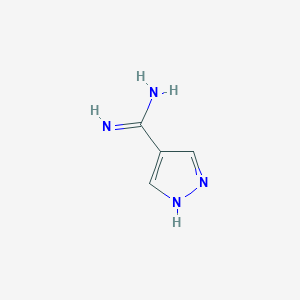

1H-Pirazol-4-carboximida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrazole-4-carboximidamide is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a carboximidamide group at position 4

Aplicaciones Científicas De Investigación

1H-Pyrazole-4-carboximidamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mecanismo De Acción

Target of Action

1H-Pyrazole-4-carboximidamide primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C in humans . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism.

Mode of Action

It is known to interact with its targets, potentially leading to changes in their function . For instance, in the context of fungicides, it has been suggested that the compound exhibits high affinity with the Succinate Dehydrogenase (SDH) protein through hydrogen bond and π – π stacking interactions .

Biochemical Pathways

It is known that succinate dehydrogenase inhibitors, a class of fungicides to which this compound may belong, can block the energy synthesis of pathogens by targeting sdh to inhibit mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been a significant target for developing fungicides .

Result of Action

Some studies suggest that certain pyrazole-4-carboxamides can exhibit significant inhibition against certain fungi, indicating potential antifungal activity .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazole derivatives play a significant role in various biochemical reactions . They are often used in drug synthesis studies, forming the core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .

Cellular Effects

Some pyrazole derivatives have shown significant antimicrobial and antioxidant activities . These compounds have demonstrated growth inhibitory activity and remarkable antioxidant activity compared to standard antioxidants .

Molecular Mechanism

The molecular mechanism of 1H-Pyrazole-4-carboximidamide is not well-established due to the lack of comprehensive studies. It is known that pyrazole derivatives can undergo a variety of reactions, including [3 + 2] cycloaddition reactions, which are often used in the synthesis of bioactive compounds .

Temporal Effects in Laboratory Settings

It is known that pyrazole-4-carboxylic acids, which are structurally similar to 1H-Pyrazole-4-carboximidamide, exhibit solid-state proton transfer (SSPT) and tautomerism .

Metabolic Pathways

Pyrazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that pyrazole derivatives can interact with various transporters and binding proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carboximidamide can be synthesized through various methodsFor instance, the reaction of aminoguanidine hydrochloride with chalcones under ultrasonic irradiation has been reported to yield 1H-pyrazole-4-carboximidamide derivatives .

Industrial Production Methods: Industrial production of 1H-pyrazole-4-carboximidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1H-Pyrazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Comparación Con Compuestos Similares

- 1H-Pyrazole-4-carboxamides

- 1H-Pyrazole-4-carboxylates

- 1H-Pyrazole-4-carboxylic acids

Propiedades

IUPAC Name |

1H-pyrazole-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-4(6)3-1-7-8-2-3/h1-2H,(H3,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYGOGLQIFYMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)

![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2525840.png)

![2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2525843.png)

![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)

![1-(4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2525845.png)

![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2525846.png)

![6-(3-Fluorophenyl)-2-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2525848.png)

![N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2525849.png)

![N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B2525851.png)

![N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2525852.png)